molecular formula C8H11NO2 B8458403 (1-(Cyanomethyl)cyclopropyl)methyl acetate

(1-(Cyanomethyl)cyclopropyl)methyl acetate

Cat. No.: B8458403
M. Wt: 153.18 g/mol
InChI Key: HRAHGWMJOHYHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Cyanomethyl)cyclopropyl)methyl acetate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methyl acetate

InChI

InChI=1S/C8H11NO2/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3

InChI Key

HRAHGWMJOHYHQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CC1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. To the flask was charged 1335 mL of and 667 g of potassium cyanide and kept stirring to complete dissolution. 1417 g of DMF and 1417 g of crude [1-(bromomethyl)cyclopropyl]methyl acetate were added from the addition funnel over 30 min. When the addition was complete, the reaction mixture was heated to 80° C. with stirring about 1 hour. The resulting mixture was cooled to about 20˜25° C. 3500 mL of water and 3500 mL of toluene were added to the reaction mixture with stirring over 30 min. The layers were separated and the aqueous layer was back extracted with 3500 mL of toluene. Combined the organic layer and then concentrated to obtain 1253 g dark brown liquid.
Quantity
667 g
Type
reactant
Reaction Step One
Name
Quantity
1417 g
Type
reactant
Reaction Step Two
Quantity
1417 g
Type
reactant
Reaction Step Two
Name
Quantity
3500 mL
Type
reactant
Reaction Step Three
Quantity
3500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.